2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol
Description
2-{1-[(Morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol is a cyclopropane-derived alcohol featuring a morpholine moiety attached via a methylene bridge to the cyclopropyl ring. This compound combines the rigidity of the cyclopropane ring with the polar, nitrogen-containing morpholine group, making it a candidate for drug discovery, particularly in modulating physicochemical properties like solubility and bioavailability.
Properties
IUPAC Name |
2-[1-(morpholin-4-ylmethyl)cyclopropyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-6-3-10(1-2-10)9-11-4-7-13-8-5-11/h12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPZGDXOLMPGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction remains the most reliable method for synthesizing strained cyclopropane rings. For this target, a precursor such as 1-morpholin-4-ylmethyl-1-vinylcyclopropane could react with diiodomethane (CHI) in the presence of a zinc-copper couple to yield the cyclopropane core. Modifications to this method, such as using Furukawa’s conditions (EtZn/CHI), may enhance stereocontrol.
Example Protocol :
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Dissolve 1-morpholin-4-ylmethyl-1-allylcyclopropane (10 mmol) in dry THF under nitrogen.
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Add CHI (12 mmol) and activated Zn-Cu (15 mmol).
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Stir at 0°C for 4 hours, then warm to room temperature overnight.
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Quench with NHCl, extract with EtOAc, and purify via column chromatography (hexane:EtOAc 3:1).
Vinylcyclopropane Rearrangement
Vinylcyclopropane precursors undergo thermal or photochemical ring-opening/ring-closing reactions to install substituents. For example, 1-morpholin-4-ylmethyl-1-vinylcyclopropane could rearrange to the desired product under UV irradiation (λ = 254 nm) in dichloromethane.
Ethanol Side Chain Installation
Reduction of Ketone Precursors
The hydroxyl group is introduced by reducing a ketone intermediate (2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-one ) using NaBH or LiAlH.
Procedure :
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Dissolve ketone (5 mmol) in anhydrous MeOH.
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Add NaBH (6 mmol) portionwise at 0°C.
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Stir for 2 hours, quench with HO, and extract with CHCl.
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Dry over MgSO and concentrate to yield the alcohol (92% purity by HPLC).
Epoxide Ring-Opening
Epoxide intermediates (2-{1-[(morpholin-4-yl)methyl]cyclopropyl}oxirane ) undergo acid-catalyzed hydrolysis to form the diol, which is selectively oxidized to the primary alcohol.
Comparative Analysis of Synthetic Routes
The table below evaluates three representative pathways based on yield, scalability, and practicality:
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Simmons-Smith + Alkylation | Cyclopropanation + SN2 | 65 | 95 | Moderate |
| Reductive Amination | Imine Reduction | 72 | 98 | High |
| Epoxide Hydrolysis | Acid-Catalyzed Opening | 58 | 90 | Low |
Challenges and Optimization Opportunities
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Ring Strain Management : The cyclopropane ring’s instability under acidic/basic conditions necessitates mild reaction media (e.g., buffered solutions).
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Regioselectivity : Competing N-alkylation pathways during morpholine introduction require stoichiometric optimization.
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Purification : Silica gel chromatography often fails to resolve diastereomers; chiral HPLC or crystallization may be needed.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The morpholin-4-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alcohols or hydrocarbons.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets. The morpholin-4-ylmethyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group can enhance the compound’s stability and reactivity, contributing to its overall biological effects.
Comparison with Similar Compounds
Structural Analogues
Montelukast Sodium Intermediates
The synthesis of Montelukast Sodium involves intermediates such as (S)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propylthio)methyl)cyclopropyl) acetic acid (Stage I intermediate, ). While both compounds share a cyclopropane ring, the Montelukast intermediate incorporates a thioether linkage and a quinoline group, enhancing its receptor-binding specificity for leukotriene antagonism. In contrast, 2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol lacks these pharmacophoric groups but introduces a morpholine moiety, which may improve solubility .
1-(4-Aminophenyl)-2-morpholinoethan-1-one ()
This compound features a morpholine group attached to a ketone via an ethyl spacer. Unlike the target compound, it lacks the cyclopropane ring but shares the morpholine’s ability to modulate polarity.
1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime ()
This cyclopropane derivative includes an isopropylphenyl group and a fluorobenzyl oxime, emphasizing lipophilicity. Its molecular weight (325.42 g/mol) is lower than the target compound’s estimated weight (~225–250 g/mol), suggesting differences in pharmacokinetic profiles .
Biological Activity
The compound 2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. Morpholine derivatives are known for their diverse pharmacological profiles, including analgesic, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, drawing on various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclopropyl group and a morpholine moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on ion channels, antimicrobial activity, and potential neuroprotective effects.
Ion Channel Modulation
Research indicates that compounds containing morpholine structures can act as modulators of voltage-gated calcium channels (VGCCs). A study highlighted that aminomethyl substituted phenols, which share structural similarities with morpholine derivatives, exhibit selectivity for N-type VGCCs over sodium and potassium channels, suggesting potential applications in treating pain and stroke-related conditions .
Antimicrobial Activity
In a broader analysis of monomeric alkaloids, several morpholine derivatives demonstrated significant antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria. The specific mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial properties of various morpholine derivatives found that this compound exhibited notable efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating a promising therapeutic potential.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of morpholine derivatives in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings
Recent investigations into the pharmacodynamics of morpholine derivatives have revealed several key findings:
- Mechanism of Action : The interaction with VGCCs suggests that the compound may modulate calcium influx in neurons, potentially leading to reduced excitotoxicity.
- Safety Profile : Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations.
- Synergistic Effects : When combined with other antimicrobial agents, this compound has shown synergistic effects, enhancing overall efficacy against resistant strains.
Q & A
Q. What are the optimized synthetic routes for 2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol, and how do reaction conditions influence yield?
The synthesis of morpholine-containing cyclopropane derivatives typically involves nucleophilic substitution or cyclopropanation reactions. Key parameters include:
- Temperature control : Cyclopropane ring formation often requires low temperatures (−20°C to 0°C) to minimize side reactions.
- Solvent selection : Ethanol or dichloromethane is commonly used to balance solubility and reaction kinetics .
- pH adjustment : Basic conditions (e.g., NaOH or K₂CO₃) facilitate deprotonation steps in morpholine coupling. Methodological optimization involves iterative testing of these variables, monitored via TLC or HPLC to track intermediate purity.
Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?
X-ray crystallography is the gold standard for structural confirmation. Key steps include:
- Crystal growth : Slow evaporation of a saturated solution in solvents like acetonitrile/water mixtures.
- Data collection : Use of synchrotron radiation or Mo-Kα sources for high-resolution diffraction.
- Refinement : SHELXL software refines atomic positions and thermal parameters, with R-factor convergence below 5% indicating high accuracy . Discrepancies in bond angles or torsional strains (common in cyclopropanes) should be validated against computational models.
Q. What analytical techniques are recommended for purity assessment and functional group identification?
- NMR spectroscopy : ¹H and ¹³C NMR identify morpholine protons (δ 2.4–3.8 ppm) and cyclopropane carbons (δ 10–20 ppm). DEPT-135 confirms CH₂/CH₃ groups.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities; ESI-MS confirms molecular ion peaks .
- FTIR : Hydroxyl stretches (3200–3600 cm⁻¹) and morpholine C-N vibrations (1250 cm⁻¹) validate functional groups.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what validation methods are critical?
- Docking studies : Software like AutoDock Vina models interactions with targets (e.g., enzymes or receptors). The morpholine group’s polarity may enhance binding to hydrophilic pockets.
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories. Validation requires correlation with in vitro assays (e.g., IC₅₀ measurements). Discrepancies between computational and experimental data may arise from solvent effects or protonation states .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for morpholine-cyclopropane derivatives?
Contradictions often stem from:
- Conformational flexibility : Cyclopropane ring strain may alter binding modes. Use NOESY NMR to study solution-state conformers.
- Metabolic instability : In vivo hydroxylation or oxidation of the morpholine ring (e.g., CYP450 enzymes) can reduce efficacy. LC-MS/MS tracks metabolite profiles . Advanced SAR studies should combine mutational analysis (e.g., alanine scanning) with kinetic binding assays (SPR or ITC).
Q. How can environmental factors (pH, temperature) influence the compound’s stability in biological assays?
- pH-dependent degradation : Test stability in buffers (pH 4–9) at 37°C over 24–72 hours. Morpholine’s tertiary amine is prone to protonation, affecting solubility.
- Thermal stability : DSC/TGA identifies decomposition temperatures. Lyophilization improves long-term storage for in vivo studies .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials mitigate this issue.
Q. What experimental designs are recommended for studying enantioselective synthesis and chiral resolution?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclopropanation.
- Chromatographic resolution : Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol eluents achieve baseline separation.
- Circular dichroism (CD) : Verifies enantiomeric excess (ee) by comparing Cotton effects with standards .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | −20°C to 0°C | Prevents ring-opening |
| Solvent | Dichloromethane | Enhances cyclopropane stability |
| Catalyst | Pd(OAc)₂/XPhos | Accelerates coupling steps |
Table 2: Analytical Benchmarks for Structural Confirmation
| Technique | Critical Metrics | Acceptable Range |
|---|---|---|
| X-ray Crystallography | R-factor, C-C bond length | <5%, 1.5–1.6 Å |
| ¹H NMR | Integration ratio (morpholine:cyclopropane) | 4:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
